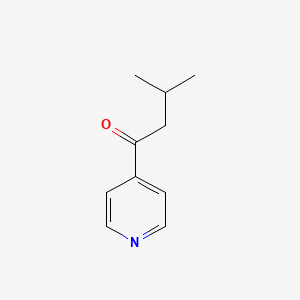

3-Methyl-1-(pyridin-4-yl)butan-1-one

Description

3-Methyl-1-(pyridin-4-yl)butan-1-one is a ketone derivative featuring a pyridin-4-yl group attached to a branched butanone backbone. Its molecular formula is C₁₀H₁₃NO (molecular weight: 163.22 g/mol). The compound is commercially available as a synthetic building block for organic and bioorganic chemistry, with pricing listed at 529.00 € for 50 mg and 1,440.00 € for 500 mg . Its structure combines a polar pyridine ring with a hydrophobic methyl-branched ketone, making it a versatile intermediate for drug discovery and materials science.

Properties

IUPAC Name |

3-methyl-1-pyridin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKATPYKOFUGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-4-yl)butan-1-one typically involves the reaction of 4-pyridylmethyl ketone with methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: Methylmagnesium bromide (Grignard reagent), 4-pyridylmethyl ketone, and water for hydrolysis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-4-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Can be reduced to form alcohols or other reduced derivatives.

Substitution: Can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-1-(pyridin-4-yl)butan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 3-Methyl-1-(pyridin-4-yl)butan-1-one and related compounds:

Critical Analysis of Structural and Functional Variations

Pyridine Ring Position and Substituents

- 3-Methyl-1-(pyridin-4-yl)butan-1-one features a pyridin-4-yl group, which positions the nitrogen atom para to the ketone linkage. This orientation may influence electronic properties and binding interactions in coordination chemistry .

- NNK contains a 3-pyridyl group paired with a methylnitrosamino substituent. The nitrosoamine group is a known carcinogen, making NNK a potent tobacco-derived toxin .

Pharmacological Relevance

- The imidazo[1,2-b]pyridazine derivatives (e.g., MW 378.5 and 377.5 compounds) in demonstrate how adding heterocyclic rings and pyrrolidinyl groups enhances molecular weight and complexity, enabling selective kinase inhibition. These compounds exhibit IC₅₀ values marked as "*" (potent) in pain-related assays .

- In contrast, the simpler structure of 3-Methyl-1-(pyridin-4-yl)butan-1-one lacks pharmacologically active motifs, limiting its direct therapeutic use but highlighting its utility as a scaffold .

Physicochemical Properties

- NNK has a higher molecular weight (207.23 g/mol) due to the nitrosoamine group, which also contributes to its UV absorption at λmax: 229 nm .

- The kinase inhibitors in exceed 370 g/mol , reflecting their extended aromatic systems and polar substituents, which improve target binding but may reduce bioavailability .

Biological Activity

3-Methyl-1-(pyridin-4-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-(pyridin-4-yl)butan-1-one is with a molecular weight of approximately 163.22 g/mol. The compound features a butanone backbone with a methyl group and a pyridine ring, specifically substituted at the fourth position. This unique structure influences its reactivity and biological interactions.

The biological activity of 3-Methyl-1-(pyridin-4-yl)butan-1-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Research indicates that it could have potential applications in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : There is emerging evidence that 3-Methyl-1-(pyridin-4-yl)butan-1-one may possess anticancer activity, potentially inhibiting the growth of certain cancer cell lines.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant inhibition against various bacterial strains, suggesting its utility in developing new antibiotics or treatments for resistant infections.

Anticancer Activity

In vitro tests revealed that 3-Methyl-1-(pyridin-4-yl)butan-1-one exhibited cytotoxic effects on cancer cell lines, including those derived from human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Methyl-1-(pyridin-4-yl)butan-1-one, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Methyl-1-(pyridin-2-yl)butan-1-one | Ketone with pyridine at position 2 | Moderate anticancer activity |

| 4-(Bromomethyl)pyridine | Pyridine derivative | Limited biological activity |

| 3-Methyl-1-(pyridin-4-yl)butan-2-one | Alcohol derivative | Potentially higher activity |

Case Study: Anticancer Efficacy

In a recent study focusing on various derivatives of pyridine-based compounds, 3-Methyl-1-(pyridin-4-yl)butan-1-one was shown to have a significant inhibitory effect on cancer cell proliferation compared to control groups. The IC50 value was determined through MTT assays across multiple cell lines, indicating its potential as a lead compound for further drug development .

Application in Drug Development

Given its promising biological activities, researchers are exploring the synthesis of derivatives of 3-Methyl-1-(pyridin-4-yl)butan-1-one to enhance its efficacy and selectivity against specific targets. The compound serves as an intermediate in synthesizing more complex molecules that may exhibit improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.